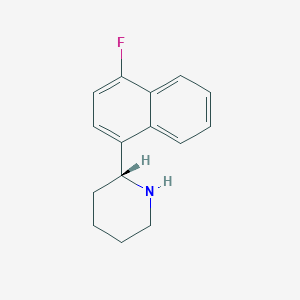
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a methyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of methyl hydrazine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine hydrochloride in ethanol, followed by heating and subsequent work-up .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and regioselective approaches. For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride has been scaled to provide access to the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- Trifluoromethylated indoles
Comparison: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C4H4F3N3 |
|---|---|
Peso molecular |
151.09 g/mol |
Nombre IUPAC |
1-methyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C4H4F3N3/c1-10-2-8-3(9-10)4(5,6)7/h2H,1H3 |
Clave InChI |
CEOYDGYPQSLYFB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


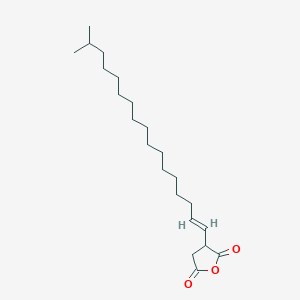
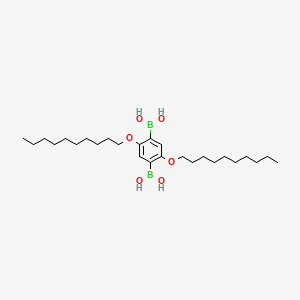


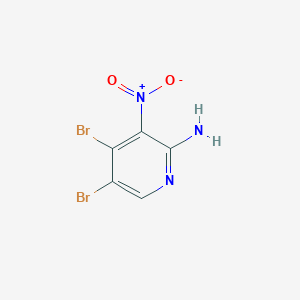

![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)

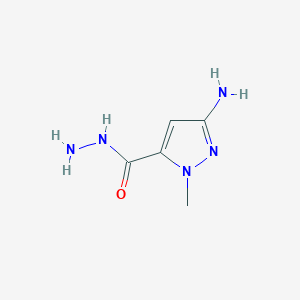

![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)

